

A Spectroscopic Comparison of Methyl 5-amino-2-hydroxybenzoate and Its Precursors

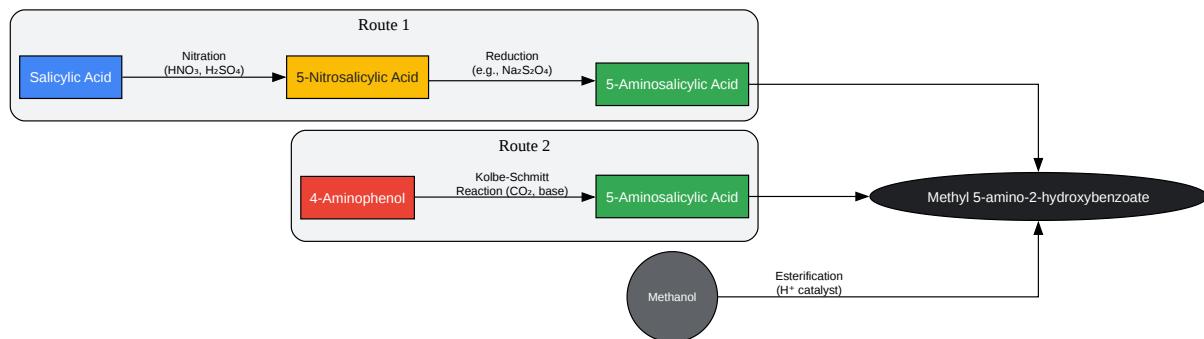
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 5-amino-2-hydroxybenzoate
Cat. No.:	B125376

[Get Quote](#)

A Comprehensive Guide for Researchers and Drug Development Professionals


This guide provides a detailed spectroscopic comparison of **Methyl 5-amino-2-hydroxybenzoate** with its key precursors: 4-aminophenol, salicylic acid, and methyl salicylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis by presenting objective experimental data in a clear and comparative format.

Introduction

Methyl 5-amino-2-hydroxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its spectroscopic characteristics in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for these compounds.

Synthetic Pathways

Methyl 5-amino-2-hydroxybenzoate can be synthesized from common starting materials like salicylic acid or 4-aminophenol through multi-step reaction sequences. The following diagram illustrates the primary synthetic routes.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **Methyl 5-amino-2-hydroxybenzoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 5-amino-2-hydroxybenzoate** and its precursors.

Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm ⁻¹)
Methyl 5-amino-2-hydroxybenzoate	~3470, ~3380 (N-H stretch), ~3100 (O-H stretch, broad), ~1680 (C=O stretch, ester), ~1620, ~1580 (C=C stretch, aromatic), ~1250 (C-O stretch)
4-Aminophenol	~3400-3200 (N-H and O-H stretches), ~1600, ~1510 (C=C stretch, aromatic), ~1240 (C-O stretch)[1][2][3][4]
Salicylic Acid	~3233 (O-H stretch, phenol), ~3000-2500 (O-H stretch, carboxylic acid, very broad), ~1660 (C=O stretch, carboxylic acid), ~1610, ~1480 (C=C stretch, aromatic)[5][6][7]
Methyl Salicylate	~3200 (O-H stretch, broad), ~2955 (C-H stretch, sp ³), ~1680 (C=O stretch, ester), ~1615, ~1585 (C=C stretch, aromatic), ~1250 (C-O stretch)[8][9][10][11]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (in CDCl₃)

Compound	Chemical Shift (δ , ppm) and Multiplicity
Methyl 5-amino-2-hydroxybenzoate	~10.5 (s, 1H, -OH), ~7.1 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH ₃), ~3.6 (br s, 2H, -NH ₂)
4-Aminophenol	~6.6 (d, 2H, Ar-H), ~6.5 (d, 2H, Ar-H), ~4.5 (br s, 1H, -OH), ~3.5 (br s, 2H, -NH ₂) [5] [12] [13]
Salicylic Acid	~10.8 (br s, 1H, -COOH), ~7.9 (dd, 1H, Ar-H), ~7.5 (ddd, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.9 (ddd, 1H, Ar-H), -OH signal is often broad and may exchange. [14]
Methyl Salicylate	~10.74 (s, 1H, -OH), 7.81 (dd, 1H, Ar-H), 7.43 (ddd, 1H, Ar-H), 6.97 (dd, 1H, Ar-H), 6.87 (ddd, 1H, Ar-H), 3.93 (s, 3H, -OCH ₃) [2] [15] [16] [17]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (in CDCl₃)

Compound	Chemical Shift (δ , ppm)
Methyl 5-amino-2-hydroxybenzoate	~170 (C=O), ~150 (C-OH), ~140 (C-NH ₂), ~125, ~118, ~117, ~115 (Ar-C), ~52 (-OCH ₃)
4-Aminophenol	~148 (C-OH), ~140 (C-NH ₂), ~116 (Ar-CH), ~115 (Ar-CH) [18]
Salicylic Acid	~174 (C=O), ~161 (C-OH), ~136, ~130, ~119, ~118, ~115 (Ar-C) [19]
Methyl Salicylate	~170.5 (C=O), ~161.5 (C-OH), ~135.5, ~130.0, ~119.0, ~117.5, ~112.5 (Ar-C), ~52.0 (-OCH ₃) [16] [20] [21] [22]

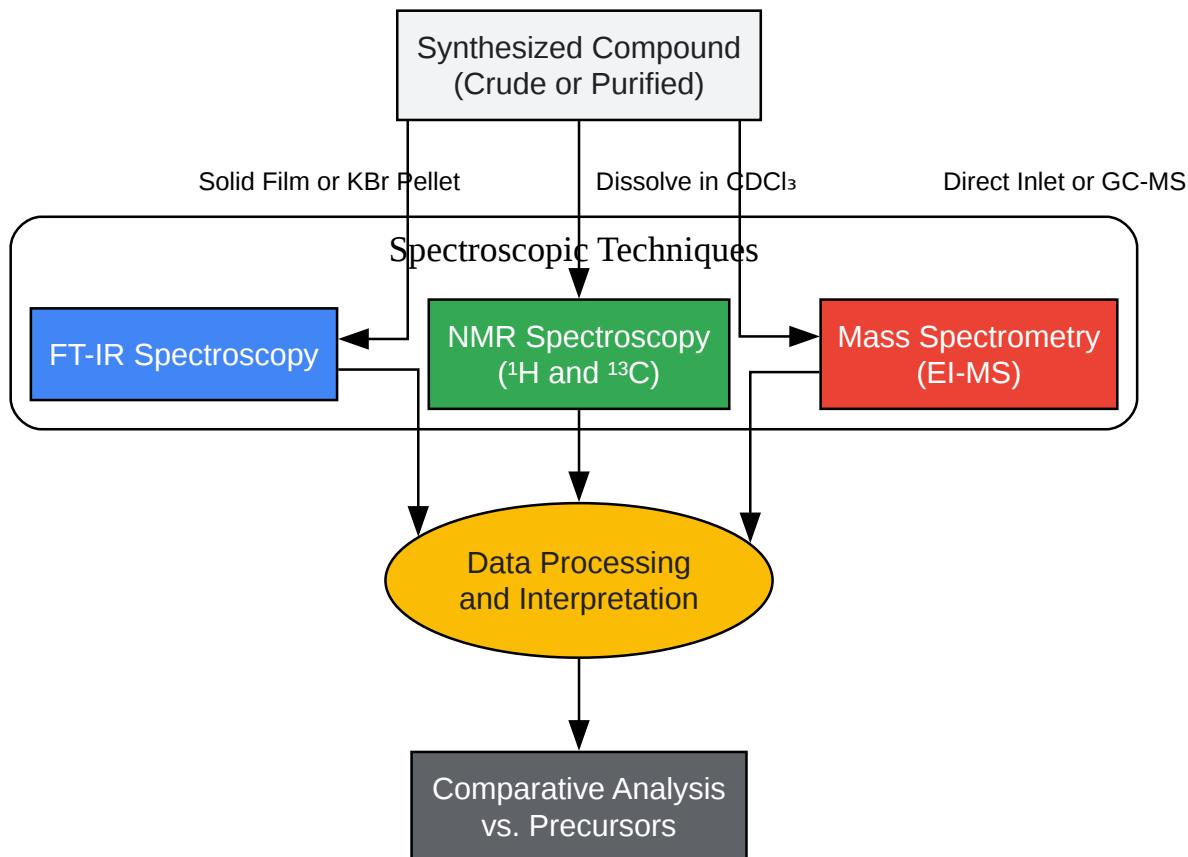
Mass Spectrometry (MS) - Electron Ionization (EI)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
Methyl 5-amino-2-hydroxybenzoate	167	136 ([M-OCH ₃] ⁺), 108 ([M-COOCH ₃] ⁺)
4-Aminophenol	109	80 ([M-CHO] ⁺), 53[11][23][24]
Salicylic Acid	138	120 ([M-H ₂ O] ⁺), 92 ([M-H ₂ O-CO] ⁺)[1][25][26]
Methyl Salicylate	152	120 ([M-CH ₃ OH] ⁺), 92 ([M-CH ₃ OH-CO] ⁺)[27]

Experimental Protocols

Synthesis of Methyl 5-amino-2-hydroxybenzoate

Route 1: From Salicylic Acid


- Nitration of Salicylic Acid: Salicylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 5-nitrosalicylic acid.[28]
- Reduction of 5-Nitrosalicylic Acid: The nitro group of 5-nitrosalicylic acid is reduced to an amino group using a reducing agent such as sodium dithionite (Na₂S₂O₄) in an aqueous basic solution to form 5-aminosalicylic acid.[14][28][29]
- Esterification of 5-Aminosalicylic Acid: 5-Aminosalicylic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield **Methyl 5-amino-2-hydroxybenzoate**.

Route 2: From 4-Aminophenol

- Kolbe-Schmitt Reaction: 4-Aminophenol is carboxylated using carbon dioxide under pressure and in the presence of a base to produce 5-aminosalicylic acid.
- Esterification of 5-Aminosalicylic Acid: The resulting 5-aminosalicylic acid is then esterified with methanol as described in Route 1.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of the synthesized compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid samples were analyzed as a thin film on a salt plate or as a KBr pellet.[30] A background spectrum of the empty spectrometer was recorded. The sample was then placed in the beam path, and the spectrum was recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample was dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. ^1H NMR and ^{13}C NMR

spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.

4.2.3. Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) source. The sample was introduced directly into the ion source, and the resulting fragments were analyzed by a mass analyzer. The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.

Conclusion

The spectroscopic data presented in this guide clearly differentiate **Methyl 5-amino-2-hydroxybenzoate** from its precursors. The appearance of signals corresponding to the methyl ester group in the IR, ¹H NMR, and ¹³C NMR spectra, along with the characteristic molecular ion peak in the mass spectrum, confirms the successful synthesis of the target compound. This comparative guide serves as a practical reference for the identification and characterization of **Methyl 5-amino-2-hydroxybenzoate** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Solved Label the peaks in the 1 H NMR spectrum of methyl | Chegg.com [chegg.com]
- 3. rsc.org [rsc.org]
- 4. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. (Solved) - Literature IR spectrum of salicylic acid - copy image of the IR... (1 Answer) | Transtutors [transtutors.com]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. Methyl salicylate(119-36-8) IR Spectrum [m.chemicalbook.com]
- 11. Methyl salicylate [webbook.nist.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) [hmdb.ca]
- 13. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chemlab.truman.edu [chemlab.truman.edu]
- 18. rsc.org [rsc.org]
- 19. chemistry.utah.edu [chemistry.utah.edu]
- 20. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. Methyl salicylate(119-36-8) 13C NMR spectrum [chemicalbook.com]
- 22. Solved Methyl salicylate 524135°45°Carbon NMRFor the 13C NMR | Chegg.com [chegg.com]
- 23. Methyl salicylate(119-36-8) 1H NMR [m.chemicalbook.com]
- 24. massbank.eu [massbank.eu]
- 25. researchgate.net [researchgate.net]
- 26. Solved this is the mass spectrum of salicyclic acid can | Chegg.com [chegg.com]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 28. mdpi.com [mdpi.com]
- 29. DK174615B1 - Process for Preparation of 5-Aminosalicylic Acid - Google Patents [patents.google.com]
- 30. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Spectroscopic Comparison of Methyl 5-amino-2-hydroxybenzoate and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125376#spectroscopic-comparison-of-methyl-5-amino-2-hydroxybenzoate-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com